The exploration of covalent target engagement in drug discovery has led to the development of small molecules that contain electrophilic functionalities capable of selectively interacting with specific protein residues. This approach has been validated by the approval of drugs such as Ibrutinib, Afatinib, and Neratinib, which feature an acrylamide functionality to target cysteine side chains in kinases. The search for additional electrophilic groups that are compatible with selective target engagement and viable for in vivo applications is ongoing. Among these, 2-chloropropionamide has emerged as a potential candidate due to its lower reactivity compared to traditional acrylamide electrophiles1.
The mechanism of action of 2-chloropropionamide involves the selective labeling and inhibition of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in the folding of proteins by catalyzing the formation and isomerization of disulfide bonds. The study identified a small molecule, S-CW3554, containing the 2-chloropropionamide functionality, which selectively labels PDI and inhibits its enzymatic activity. This selective inhibition of PDI has been shown to exhibit unique cytotoxicity in cancer cell lines derived from multiple myeloma, indicating the potential of 2-chloropropionamides as covalent inhibitors in drug discovery1.
The application of 2-chloropropionamide in cancer therapy is highlighted by the discovery of S-CW3554, which demonstrates unique cytotoxic effects on multiple myeloma cell lines. The ability of 2-chloropropionamide to function as a weak and stereochemically tunable electrophile makes it a promising candidate for the development of covalent drugs that can selectively target and inhibit enzymes like PDI, which are implicated in cancer progression1.
Although not directly related to 2-chloropropionamide, the study of 1,3-dichloropropene (1,3-D), a soil fumigant, provides insights into the toxicological effects of chlorinated propionamides. 1,3-D has been shown to induce liver carcinogenesis through a nongenotoxic mode of action, functioning as a tumor promoter. This suggests that chlorinated propionamides, by extension, could have implications in environmental health and safety, necessitating careful evaluation of their mechanisms of action and potential toxicological effects2.
The case of 1,3-D also underscores the importance of understanding the environmental impact and regulatory considerations associated with the use of chlorinated propionamides. The potential for these compounds to induce carcinogenesis through non-genotoxic mechanisms raises concerns about their safety and the need for comprehensive risk assessments before their widespread application2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6